2,2-Dimethylcyclohexane-1-sulfonyl chloride
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Overview
Description
2,2-Dimethylcyclohexane-1-sulfonyl chloride: is an organic compound with the molecular formula C8H15ClO2S and a molecular weight of 210.72 g/mol . This compound is characterized by a cyclohexane ring substituted with two methyl groups at the 2-position and a sulfonyl chloride group at the 1-position. It is a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Chlorination: One common method for preparing sulfonyl chlorides involves the oxidative chlorination of thiol derivatives.
Chlorosulfonation: Another method involves the chlorosulfonation of S-alkyl isothiourea salts using reagents like sodium hypochlorite or N-chlorosuccinimide.
Industrial Production Methods: Industrial production of sulfonyl chlorides typically employs large-scale oxidative chlorination processes due to their efficiency and scalability. These methods often use readily available reagents and mild reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: While the compound itself is typically used as an oxidizing agent, it can also be reduced under specific conditions to form sulfonyl hydrides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Lithium aluminum hydride.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Thiols: Formed by reaction with thiols.
Scientific Research Applications
Chemistry: 2,2-Dimethylcyclohexane-1-sulfonyl chloride is widely used as a reagent in organic synthesis, particularly in the preparation of sulfonamides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, sulfonamides derived from this compound are used as antibiotics, diuretics, and antidiabetic agents. The sulfonyl chloride group is crucial for the biological activity of these compounds, as it can form stable covalent bonds with biological targets .
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 2,2-Dimethylcyclohexane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamides and other derivatives, where the sulfonyl chloride group is replaced by the nucleophile, forming a stable covalent bond .
Comparison with Similar Compounds
Cyclohexane-1-sulfonyl chloride: Similar structure but lacks the two methyl groups at the 2-position.
2,2-Dimethylcyclopentane-1-sulfonyl chloride: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Adamantane-1-sulfonyl chloride: Contains an adamantane ring instead of a cyclohexane ring.
Uniqueness: 2,2-Dimethylcyclohexane-1-sulfonyl chloride is unique due to the presence of the two methyl groups at the 2-position, which can influence its reactivity and steric properties. This structural feature can affect the compound’s reactivity and the stability of the products formed in its reactions, making it distinct from other sulfonyl chlorides .
Properties
Molecular Formula |
C8H15ClO2S |
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Molecular Weight |
210.72 g/mol |
IUPAC Name |
2,2-dimethylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-8(2)6-4-3-5-7(8)12(9,10)11/h7H,3-6H2,1-2H3 |
InChI Key |
IGEKMGZNYCFGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1S(=O)(=O)Cl)C |
Origin of Product |
United States |
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